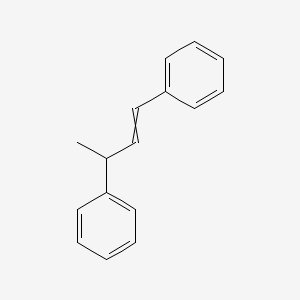

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Beschreibung

BenchChem offers high-quality Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-phenylbut-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWHYWLSGTMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871195 | |

| Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7614-93-9 | |

| Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on the Chemical Properties and Synthesis of Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Executive Summary

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- (CAS Registry Number: 7614-93-9), more commonly referred to in synthetic literature as 1,3-diphenyl-1-butene or 1,3-diphenylbut-1-ene , is a highly functional linear dimer of styrene[1]. In the fields of polymer science and synthetic organic chemistry, controlling the oligomerization of styrene to halt precisely at the dimer stage represents a significant catalytic challenge[2]. While uncontrolled radical or cationic polymerization yields high-molecular-weight polystyrene, selective catalytic dimerization produces this specific linear olefin[3].

As a Senior Application Scientist, I frequently leverage this compound not only as a primary plasticizer and synthetic oil base but also as a highly versatile synthon[4]. Its unique structural motif—an electron-rich olefinic bond coupled with a highly activated allylic/benzylic position—makes it an ideal building block for synthesizing complex diarylalkanes and pharmaceutical intermediates[5].

Physicochemical Profiling

Understanding the physical parameters of 1,3-diphenyl-1-butene is critical for phase separation, extraction, and downstream chromatographic purification. The data below summarizes its core properties[1],[6].

| Property | Value |

| IUPAC Name | [(E)-3-phenylbut-1-enyl]benzene |

| Common Synonyms | 1,3-Diphenyl-1-butene; 1,3-Diphenylbut-1-ene |

| CAS Registry Number | 7614-93-9 |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Monoisotopic Mass | 208.1252 Da |

| Structural Classification | Linear Styrene Dimer / Diarylalkene |

Mechanistic Pathways of Catalytic Dimerization

The synthesis of 1,3-diphenyl-1-butene requires precise catalytic control to terminate chain growth after a single insertion event. Transition-metal catalysis is the premier method for achieving high regioselectivity and stereoselectivity toward the trans (E) isomer[7].

Palladium-Catalyzed Migratory Insertion

Systems based on Palladium (Pd) coupled with Lewis acids (such as Cu(OTf)₂ or BF₃·OEt₂) selectively yield 1,3-diphenyl-1-butene[8]. The mechanism proceeds via an active Pd-H (palladium hydride) species. Styrene coordinates to the electrophilic Pd center, followed by a migratory insertion to form a 1-phenylethyl-Pd intermediate. A second styrene molecule then inserts into the Pd-C bond. Crucially, before a third styrene can insert (which would lead to trimerization), a rapid β-hydride elimination occurs, releasing the linear dimer and regenerating the Pd-H catalyst[7].

Caption: Catalytic cycle for the Pd-mediated dimerization of styrene to 1,3-diphenyl-1-butene.

Titanacyclopentane Intermediates

Alternatively, early transition metals operate via a distinct metallacycle pathway. Reactions utilizing aryloxide-ligated titanium complexes proceed through a 2,4-diphenyltitanacyclopentane intermediate[9]. Abstraction of a hydrogen from the 3-position of the ring and subsequent fragmentation yields the linear dimer. Under prolonged thermal conditions, this kinetic product can thermodynamically isomerize to 1,3-diphenylbut-2-ene[9].

Core Chemical Properties & Synthetic Reactivity

The synthetic utility of 1,3-diphenyl-1-butene stems from its dual reactive sites.

-

Solvent-Dependent Allylic Deprotonation : The allylic proton (situated between the double bond and the phenyl ring) is highly acidic. Reaction with strong organometallic bases like n-butyllithium (n-BuLi) results in deprotonation to form a resonance-stabilized allylic anion[10]. The outcome is heavily solvent-dependent; in coordinating solvents like Tetrahydrofuran (THF), proton abstraction dominates, providing a versatile nucleophile for downstream carbon-carbon bond formation[10].

-

Hydroarylation : The olefinic bond readily undergoes hydroarylation. Bismuth-catalyzed reactions (using Bi(OTf)₃) allow for the addition of electron-rich arenes (such as anisole) across the double bond, yielding complex 1,1-diarylalkane derivatives[5]. This transformation is highly valuable in the synthesis of agrochemicals and pharmaceutical intermediates[5].

Caption: Divergent synthetic reactivity network of 1,3-diphenyl-1-butene.

Experimental Protocol: Biphasic Catalytic Synthesis

Objective : Synthesize trans-1,3-diphenyl-1-butene via Palladium-Lewis acid catalysis in an ionic liquid medium ()[7].

Reagents :

-

Styrene (purified, inhibitor-free)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

Step-by-Step Workflow & Causality :

-

Catalyst Activation : In a Schlenk flask under an inert argon atmosphere, dissolve Pd(OAc)₂ (1.0 mol%) and Cu(OTf)₂ (2.0 mol%) in 2.0 mL of [bmim][PF₆].

-

Causality: The [bmim][PF₆] ionic liquid provides a highly polar, non-coordinating environment. Cu(OTf)₂ acts as a Lewis acid scavenger, abstracting acetate ligands from Pd to generate a highly electrophilic, coordinatively unsaturated cationic palladium species[7].

-

-

Substrate Addition : Introduce styrene (10 mmol) to the ionic liquid mixture.

-

Causality: Styrene is miscible with the ionic liquid at the reaction interface, but the resulting dimer is highly hydrophobic, driving phase separation as the reaction proceeds.

-

-

Reaction Execution : Stir the biphasic mixture vigorously at 25°C (room temperature) for 12 hours.

-

Causality: Maintaining ambient temperature suppresses the thermal auto-polymerization of styrene and favors the kinetic formation of the linear dimer over cyclic byproducts (e.g., 1-methyl-3-phenylindane)[2].

-

-

Phase Separation & Extraction (Self-Validation Step 1) : Halt stirring and allow the phases to separate. Extract the upper organic layer containing the product using anhydrous diethyl ether (3 x 5 mL).

-

Causality: The biphasic nature of the IL system ensures the cationic Pd catalyst remains trapped in the lower [bmim][PF₆] phase. A colorless upper ether layer indicates successful catalyst retention in the IL, allowing the catalyst to be recycled for subsequent runs without significant metal leaching[3].

-

-

Purification : Concentrate the ether extracts under reduced pressure and purify via flash column chromatography (silica gel, hexanes) to isolate trans-1,3-diphenyl-1-butene.

Analytical Characterization (Self-Validation Step 2) :

-

GC-MS : The purified fraction must exhibit a molecular ion peak at m/z 208, confirming the dimeric mass and the absence of trimeric (m/z 312) species[11].

-

¹H NMR (CDCl₃) : Key diagnostic signals include a doublet for the methyl group (~1.4 ppm), a multiplet for the allylic methine proton, and distinct olefinic protons (~6.3-6.5 ppm) exhibiting a large coupling constant (J > 15 Hz), which definitively validates the trans (E) stereochemistry[5].

References

-

NIST Chemistry WebBook : Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-. National Institute of Standards and Technology.

-

PubChem : (Z)-1,3-Diphenyl-1-butene | C16H16. National Institutes of Health.

-

Benchchem : 1-Butene, 1,3-diphenyl- Chemical Properties and Reactions.

-

Journal of the American Chemical Society : Synthesis and Chemistry of Titanacyclopentane and Titanacyclopropane Rings Supported by Aryloxide Ligation. ACS Publications.

-

Organic Letters : Efficient Metal-Catalyzed Hydroarylation of Styrenes. ACS Publications.

-

Journal of Molecular Catalysis A: Chemical : Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. ResearchGate.

-

Russian Chemical Bulletin : Dimerization and oligomerization of styrene in the presence of pentasils. ResearchGate.

-

Journal of Analytical and Applied Pyrolysis : Pyrolysis of brominated feedstock plastic in a fluidised bed reactor. SciSpace.

-

IntechOpen : The Use of Ionic Liquids in the Oligomerization of Alkenes.

Sources

- 1. Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Use of Ionic Liquids in the Oligomerization of Alkenes | IntechOpen [intechopen.com]

- 4. RU2350591C1 - Method of linear sterol dimer - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (Z)-1,3-Diphenyl-1-butene | C16H16 | CID 5354461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Butene, 1,3-diphenyl- | 54140-12-4 | Benchchem [benchchem.com]

- 11. scispace.com [scispace.com]

Molecular Weight and Physicochemical Profiling of 1,3-Diphenyl-1-butene: A Comprehensive Technical Guide

1,3-Diphenyl-1-butene (commonly referred to as the styrene dimer) is a critical intermediate in polymer chemistry, materials science, and advanced organic synthesis. For researchers developing thermoplastic polymers or investigating catalytic oligomerization, understanding the precise molecular weight and structural characteristics of this compound is foundational. This technical guide provides an in-depth analysis of the molecular weight of 1,3-diphenyl-1-butene, the mechanistic causality behind its controlled synthesis, and the analytical workflows required for its validation.

Structural Fundamentals and Molecular Weight

1,3-Diphenyl-1-butene is an alkene hydrocarbon formed by the dimerization of styrene. Because the dimerization process is a direct catalytic addition reaction—meaning no atoms are lost as leaving groups or condensation byproducts—the molecular weight of the resulting dimer is exactly twice that of the styrene monomer.

-

Styrene Monomer (C₈H₈): 104.15 g/mol

-

1,3-Diphenyl-1-butene (C₁₆H₁₆): 208.30 g/mol

The exact mass of the most abundant isotope is 208.1252 Da, a critical value when utilizing high-resolution mass spectrometry (HRMS) to differentiate the dimer from other potential oligomers or isobaric impurities (1)[1].

Table 1: Quantitative Physicochemical Profile

| Parameter | Value | Analytical Significance |

| IUPAC Name | [(E)-3-phenylbut-1-enyl]benzene | Defines the stereochemistry (predominantly trans). |

| Molecular Formula | C₁₆H₁₆ | Base formula for stoichiometric calculations. |

| Molecular Weight | 208.30 g/mol | Essential for reagent equivalency and yield tracking. |

| Exact Mass | 208.1252 Da | Target for HRMS and GC-MS molecular ion [M]⁺ identification. |

| Isomeric Preference | trans (E)-isomer | Dictates the physical properties and downstream reactivity. |

Mechanistic Causality in Synthesis

To achieve a product with a strict molecular weight of 208.30 g/mol , the polymerization of styrene must be artificially arrested after the addition of exactly two monomers. This requires a highly selective catalytic system.

The use of a Palladium(II) complex, such as Pd(acac)₂ activated by boron trifluoride etherate (BF₃·OEt₂), is the gold standard for this transformation (2)[2]. The causality behind this choice is rooted in strict steric and electronic control:

-

Initiation: The BF₃·OEt₂ Lewis acid activates the palladium, generating a highly reactive, electrophilic Pd-hydride species.

-

Propagation: The Pd-hydride inserts into the first styrene double bond. A second styrene molecule then coordinates and inserts into the newly formed Pd-C bond.

-

Termination (The Key to MW Control): Instead of allowing a third styrene to insert (which would increase the molecular weight to an undesired 312.45 g/mol ), the steric bulk of the growing chain induces a rapid β-hydride elimination. This immediately releases the 1,3-diphenyl-1-butene (MW: 208.30 g/mol ) and regenerates the Pd-hydride catalyst, preventing further polymerization.

Experimental Workflows: A Self-Validating System

The following protocols represent a self-validating system: the synthesis protocol dictates the controlled formation of the dimer, while the subsequent analytical protocol confirms the molecular weight, ensuring no over-polymerization occurred.

Protocol A: Regioselective Synthesis of 1,3-Diphenyl-1-butene

-

Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, dissolve 0.05 mol% Pd(acac)₂ in anhydrous chlorobenzene. The inert atmosphere prevents oxidative degradation of the active palladium species.

-

Activation: Introduce BF₃·OEt₂ (7 equivalents relative to Pd) dropwise at room temperature. The solution will change color, indicating the formation of the active cationic Pd-hydride complex.

-

Monomer Addition: Inject purified, inhibitor-free styrene (2 equivalents). Crucial Step: The styrene must be free of 4-tert-butylcatechol (TBC) to prevent catalyst poisoning.

-

Reaction: Heat the mixture to 70°C for 7 hours. This specific temperature provides the optimal thermodynamic energy to drive the dimerization while remaining low enough to suppress uncontrolled radical polymerization.

-

Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude dimer.

Fig 1: Catalytic dimerization of styrene to 1,3-diphenyl-1-butene and molecular weight validation.

Protocol B: GC-MS Validation of Molecular Weight

To validate the success of Protocol A, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to confirm the exact molecular weight (3)[3].

-

Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of HPLC-grade dichloromethane.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS non-polar capillary column. Program the oven from 50°C to 280°C at 10°C/min. This gradient ensures that any residual styrene (MW 104.15) elutes early, while the dimer (MW 208.30) elutes later, completely separated from potential trimers.

-

Ionization: Subject the eluent to Electron Ionization (EI) at 70 eV. This high-energy ionization strips an electron from the molecule to form the radical cation [M]⁺.

-

Mass Detection & Causality: Scan the mass-to-charge ratio (m/z) from 50 to 300. The presence of a distinct molecular ion peak at m/z 208 definitively confirms the molecular weight of 1,3-diphenyl-1-butene (4)[4]. Secondary fragmentation peaks at m/z 117 and m/z 91 (tropylium ion) further validate the structural connectivity of the phenyl rings and the alkene backbone.

References

-

Title: (Z)-1,3-Diphenyl-1-butene | C16H16 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system Source: ResearchGate URL: [Link]

-

Title: (E)-1,3-Diphenylbut-1-ene - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- Source: NIST WebBook URL: [Link]

Sources

Synthesis and Characterization of 1,3-Diphenyl-1-butene: A Technical Guide

Introduction and Mechanistic Rationale

The controlled dimerization of styrene to form (E)-1,3-diphenyl-1-butene is a highly valuable transformation in organic synthesis. The resulting dimer serves as a critical building block for fine chemicals and acts as a standard model compound for studying the photooxidative degradation of polystyrene. Unlike uncontrolled radical polymerization, selective dimerization requires precise catalytic modulation to activate the nonpolar C=C bond while strictly preventing runaway chain propagation.

Historically, transition-metal complexes—particularly palladium-based systems like Pd(β-diketonate)₂ modified with boron trifluoride etherate—have been the industrial standard, achieving this transformation via a hydride transfer mechanism with up to 95% selectivity for the trans-isomer (1)[1].

However, recent breakthroughs in main-group catalysis have introduced highly selective, transition-metal-free alternatives. Complexes of the form Sn(TPP)X₂ (where TPP = tetraphenylporphyrinate) act as powerful Lewis acids. Specifically, the use of Sn(TPP)(OTf)₂ achieves an unprecedented 100% selectivity for 1,3-diphenyl-1-butene (2)[2].

The Causality of Catalyst Design: The extreme selectivity of the Sn(TPP)(OTf)₂ system relies on the dual nature of the catalyst. A transiently formed [Sn(TPP)(OTf)]⁺ cation provides the strong Lewis acidity required to activate the styrene C=C bond, while the dissociated triflate (OTf⁻) anion acts as a weak Brønsted base[2]. This base is precisely strong enough to perform a rate-limiting deprotonation of the intermediate, yet weak enough to easily dissociate from the tin center. Substituting the counterion with ClO₄⁻ or NTf₂⁻ completely halts the reaction, as these anions lack the necessary basicity to facilitate the deprotonation step, proving that the counterion's basicity is the fundamental driver of product turnover[3][4].

Figure 1: Sn(TPP)(OTf)2 catalytic cycle for the selective dimerization of styrene.

Experimental Workflows and Self-Validating Protocols

Protocol A: Highly Selective Synthesis via Sn(TPP)(OTf)₂

This protocol is designed as a closed, self-validating system. The progress of the reaction is directly monitored via in situ NMR without the need for complex workups, ensuring high fidelity in kinetic tracking without disturbing the equilibrium[4].

-

Catalyst Preparation: In a nitrogen-filled glovebox, weigh 10 mol% of Sn(TPP)(OTf)₂. Causality: The use of an inert atmosphere prevents ambient moisture from prematurely coordinating to and quenching the Lewis acidic tin center.

-

Reaction Assembly: Dissolve the catalyst in anhydrous CDCl₃. Add styrene (1.0 equivalent) to the solution. Causality: The choice of CDCl₃ as the solvent allows for continuous, non-destructive monitoring of the reaction kinetics directly in an NMR tube[4].

-

Thermal Activation: Seal the reaction vessel and heat to 50 °C. Causality: While the reaction proceeds at room temperature, elevating the heat to 50 °C ensures >90% consumption of styrene within 24 hours while strictly maintaining 100% selectivity[4].

-

Validation & Monitoring: Periodically acquire ¹H NMR spectra. The system self-validates through the systematic disappearance of the styrene vinylic protons and the concurrent emergence of the 1,3-diphenyl-1-butene methyl doublet at δ 1.42 ppm. If intermediate oligomer peaks appear, the system has been compromised by moisture.

-

Isolation: Pass the crude mixture through a short pad of silica gel using hexanes/ethyl acetate to remove the porphyrin catalyst. Evaporate the solvent under reduced pressure to yield the pure dimer.

Protocol B: High-Turnover Synthesis via Pd(β-diketonate)₂/BF₃·OEt₂

For larger-scale applications where turnover number (TON) is prioritized over absolute selectivity, palladium-catalyzed systems are employed[1].

-

Catalyst Activation: Combine Pd(acac)₂, a phosphine ligand (PR₃), and BF₃·OEt₂ in a 1:2:7 molar ratio in a Schlenk flask under inert gas. Causality: The BF₃·OEt₂ acts as a critical Lewis acid promoter to abstract the ligand and generate the highly active, coordinatively unsaturated palladium hydride species[1].

-

Substrate Addition: Introduce styrene to the activated catalyst mixture.

-

Dimerization: Heat the mixture to 70 °C and stir for 7 hours. Causality: This specific temperature and time combination maximizes the TON (up to 75,000 mol styrene/mol Pd) while maintaining ~93% selectivity for the dimer[1].

-

Validation & Monitoring: The reaction progress is validated by extracting micro-aliquots and performing rapid GC-MS analysis. The system self-validates when the styrene monomer peak (m/z 104) is replaced by the dimer peak (m/z 208), ensuring the reaction is thermally quenched before higher oligomers form.

-

Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether, dry over anhydrous MgSO₄, and purify via fractional distillation under vacuum to isolate trans-1,3-diphenyl-1-butene.

Quantitative Data and Catalyst Comparison

The choice of catalyst heavily dictates the reaction's efficiency, selectivity, and required conditions. Table 1 summarizes the performance metrics of leading catalytic systems.

Table 1: Comparative Catalyst Performance for Styrene Dimerization

| Catalyst System | Temp (°C) | Co-catalyst / Additive | Conversion (%) | Selectivity (%) | TON |

| Sn(TPP)(OTf)₂ | 50 | None | >90 | 100 | N/A (10 mol%) |

| Sn(TPP)(ClO₄)₂ | 50 | None | 0 | 0 | 0 |

| Pd(acac)₂ | 70 | 2 PR₃ + 7 BF₃·OEt₂ | High | 93 | 75,000 |

| Pd(OAc)₂ | 80 | 2 PR₃ + 7 BF₃·OEt₂ | High | 90 | 145,000 |

| Co₂(CO)₈ | 140 | Pyridine (10 MPa pure CO) | Moderate | 30 (Yield)* | N/A |

*Note: Co₂(CO)₈ under pure CO yields 1,3-diphenyl-1-butene (E:Z = 9:1), whereas under syngas (CO/H₂), the saturated 1,3-diphenylbutane is formed instead[5].

Analytical Characterization (NMR)

Rigorous characterization is required to confirm the regiochemistry (head-to-tail coupling) and stereochemistry (E-isomer) of the synthesized dimer. The (E)-1,3-diphenyl-1-butene product exhibits distinct spectroscopic signatures that differentiate it from unreacted styrene or higher oligomers (6)[6].

Nuclear Magnetic Resonance (¹H NMR, 500 MHz, CDCl₃):

-

Aromatic Protons: δ 7.40 – 7.38 (m, 2H), 7.31 – 7.28 (m, 6H), 7.23 – 7.17 (m, 2H). The complex multiplets correspond to the ten protons across the two distinct phenyl rings[6].

-

Alkene Proton (C2): δ 5.91 (dq, J = 9.3, 1.4 Hz, 1H). The doublet of quartets splitting pattern is highly diagnostic of the trans-alkene coupling to the adjacent methine proton and long-range coupling to the methyl group[6].

-

Methine Proton (C3): δ 3.85 (m, 1H). This multiplet confirms the presence of the chiral center generated during the C-C bond formation[6].

-

Methyl Protons (C4): δ 1.42 (d, J = 6.9 Hz, 3H). The clean doublet confirms the regioselective head-to-tail coupling of the styrene monomers, as a head-to-head coupling would result in a different splitting pattern[6].

References

-

Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base Inorganic Chemistry (ACS Publications) URL:[Link]

-

Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system ResearchGate URL: [Link]

-

Mechanistic Insights Enable Divergent Product Selectivity in Catalyst-Controlled Photooxidative Degradation of Polystyrene DOI.org URL:[Link]

-

Cobalt-catalysed dimerization of styrenes under syngas ORBi (University of Liège) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling and Catalytic Synthesis of 1,3-Diphenyl-1-butene: A Technical Guide

Executive Summary

The compound Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- , universally recognized in literature as (E)-1,3-diphenyl-1-butene (CAS: 7614-93-9 / 54140-12-4), is a critical intermediate in organic synthesis, materials science, and the study of catalytic dimerization[1][2]. As the primary head-to-tail dimer of styrene, its selective synthesis and precise spectroscopic characterization are of paramount importance to researchers developing advanced polymers, dyes, and pharmaceutical precursors[3].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, FT-IR, MS) of 1,3-diphenyl-1-butene. Furthermore, it details the causality behind its stereochemical assignments and outlines a self-validating experimental protocol for its selective synthesis via transition-metal and Lewis acid catalysis.

Chemical Identity & Physical Properties

Before delving into spectroscopic analysis, it is necessary to establish the fundamental physical and structural parameters of the target molecule[1][2]. The structure consists of a but-1-ene backbone substituted with phenyl rings at the C1 and C3 positions.

| Parameter | Value / Description |

| IUPAC Name | [(E)-3-phenylbut-1-enyl]benzene |

| Common Names | 1,3-Diphenyl-1-butene; Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- |

| CAS Registry Number | 7614-93-9 / 54140-12-4 |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Exact Mass | 208.1252 Da |

Catalytic Synthesis Workflow

The synthesis of 1,3-diphenyl-1-butene is most efficiently achieved via the selective dimerization of styrene. Uncontrolled cationic polymerization of styrene typically yields a complex mixture of oligomers and polymers. To isolate the discrete dimer, highly selective catalysts—such as Palladium(II) complexes or strong Sn(IV)-Porphyrin Lewis acids—are employed[4].

The causality behind this selectivity lies in the steric bulk and electronic tuning of the catalyst. For instance, the porphyrin scaffold in [Sn(TPP)(OTf)₂] restricts the coordination sphere, favoring a single insertion of styrene followed by rapid β-hydride elimination, thereby preventing further chain propagation[4].

Experimental Protocol: Selective Styrene Dimerization

This protocol represents a self-validating system; the reaction's success and completion are inherently verified through real-time spectroscopic monitoring.

-

Catalyst Preparation: In a nitrogen-filled glovebox to exclude moisture, dissolve 10 mol% of the catalyst (e.g., Sn(TPP)(OTf)₂) in anhydrous CDCl₃ (for direct NMR monitoring) or standard chlorinated solvents like CH₂Cl₂.

-

Reagent Addition: Introduce purified, inhibitor-free styrene monomer (1.0 equiv) to the catalyst solution.

-

Reaction Conditions: Seal the reaction vessel and stir the mixture at 50 °C. The controlled temperature provides the activation energy required for insertion while avoiding thermal auto-polymerization.

-

In-Situ Monitoring (Self-Validation): Extract 50 µL aliquots at regular intervals. Analyze via ¹H NMR spectroscopy. The reaction is deemed complete when the vinylic protons of styrene (δ 5.2–6.7 ppm) are entirely consumed (>95% conversion) and replaced by the distinct trans-alkene doublet of the dimer at δ 6.45 ppm[4].

-

Quenching & Workup: Terminate the reaction by adding saturated aqueous NaHCO₃. Extract the organic layer with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Isolate the target compound via silica gel flash chromatography using hexanes as the eluent to yield pure (E)-1,3-diphenyl-1-butene.

Workflow for the selective catalytic dimerization of styrene to 1,3-diphenyl-1-butene.

In-Depth Spectroscopic Characterization

The structural verification of 1,3-diphenyl-1-butene relies heavily on multi-nuclear NMR and mass spectrometry. The spectroscopic signatures are dictated by the molecule's specific electronic environment and stereochemistry[2][3].

¹H NMR Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) provides definitive proof of the molecular framework and the (E)-stereochemistry of the double bond.

Causality of Chemical Shifts and Coupling:

-

The Methyl Group (C4): Appears as a doublet at ~1.45 ppm. The splitting is caused by vicinal coupling ( 3J ) to the single methine proton at C3.

-

The Methine Proton (C3): Appears as a complex multiplet (typically a pentet or doublet of quartets) at ~3.65 ppm due to coupling with the three methyl protons and the adjacent alkene proton at C2.

-

The Alkene Protons (C1 and C2): The proton at C1 (adjacent to the phenyl ring) appears as a doublet at ~6.45 ppm. The Karplus equation dictates that a dihedral angle of ~180° (trans geometry) results in a large coupling constant. The observed 3Jtrans of 16.0 Hz unequivocally confirms the (E)-isomer[3]. The C2 proton appears as a double doublet at ~6.35 ppm, split by both the C1 proton (16.0 Hz) and the C3 methine proton (~6.5 Hz).

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| -CH₃ (C4) | 1.45 | Doublet (d) | 7.0 | 3H |

| -CH- (C3) | 3.65 | Multiplet (m) | ~7.0 | 1H |

| =CH-CH (C2) | 6.35 | Double doublet (dd) | 16.0, 6.5 | 1H |

| Ph-CH= (C1) | 6.45 | Doublet (d) | 16.0 | 1H |

| Aromatic (Ph) | 7.15 - 7.35 | Multiplet (m) | - | 10H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum (100 MHz, CDCl₃) resolves the carbon backbone, confirming the presence of 16 distinct carbon environments (accounting for symmetry in the phenyl rings)[2].

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment Rationale |

| Aliphatic Methyl (C4) | 21.5 | Upfield shift typical of an alkyl methyl group. |

| Aliphatic Methine (C3) | 42.5 | Deshielded by the adjacent phenyl ring and alkene. |

| Aromatic (CH) | 126.0 - 128.5 | Multiple overlapping signals for the ortho, meta, and para carbons of both phenyl rings. |

| Alkene (=CH-CH, C2) | 129.0 | Standard olefinic region; slightly more shielded than C1. |

| Alkene (Ph-CH=, C1) | 135.0 | Deshielded due to direct conjugation with the phenyl ring. |

| Aromatic (Ipso-C) | 137.5, 143.0 | Quaternary carbons; lack NOE enhancement, appearing as shorter peaks. |

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) provides the molecular weight and structural fragmentation patterns[1][2]. The fragmentation is highly predictable based on carbocation stability.

-

Molecular Ion ( M+∙ ): Observed at m/z 208, confirming the intact C₁₆H₁₆ molecule.

-

Base Peak / Major Fragments: The loss of the terminal methyl group yields a highly stable allylic/benzylic cation at m/z 193. Further fragmentation often yields the tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of alkylbenzene derivatives.

| Fragment Ion (m/z) | Relative Intensity (%) | Structural Assignment |

| 208 | 100 | Molecular Ion ( M+∙ ) |

| 193 | ~75 | [M−CH3]+ (Loss of methyl radical) |

| 115 | ~40-60 | Indenyl cation derivative / [C9H7]+ |

| 91 | ~25-40 | Tropylium cation ( [C7H7]+ ) |

Stereochemical Analysis and Diastereomeric Ratios

While the catalytic dimerization of styrene predominantly yields the (E)-isomer of 1,3-diphenyl-1-butene due to thermodynamic stability and steric constraints during the transition state, minor amounts of the (Z)-isomer can sometimes form depending on the catalyst used.

Advanced NMR techniques are employed to resolve and quantify these mixtures. Because the (E) and (Z) isomers possess different spatial arrangements, their protons experience different magnetic shielding. Specifically, the methine proton at C3 and the alkene protons exhibit distinct chemical shifts for each isomer. By integrating these unique, well-resolved signals, researchers can accurately determine the diastereomeric ratio (dr) of the synthesized batch[3]. In highly complex mixtures where signals overlap, band-selective pure shift NMR can be utilized to collapse multiplets into singlets, vastly improving resolution and quantitative accuracy[3].

References

-

NIST Mass Spectrometry Data Center. "Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

ACS Publications. "Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid...". Inorganic Chemistry. Available at:[Link]

-

National Center for Biotechnology Information. "Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, didehydro deriv." PubChem Compound Summary for CID 1078217. Available at:[Link]

Sources

"13C NMR analysis of 1,3-Diphenyl-1-butene"

Structural Elucidation of (E)-1,3-Diphenyl-1-butene: A Comprehensive 13 C NMR Analytical Guide

Executive Summary

The controlled dimerization of styrene to (E)-1,3-diphenyl-1-butene is a critical transformation in the synthesis of advanced polymer precursors, fine chemicals, and active pharmaceutical ingredient (API) intermediates. Achieving high regio- and stereoselectivity (head-to-tail coupling, E-alkene geometry) requires robust catalytic systems, typically employing Palladium(II) complexes or Sn(IV)-porphyrin Lewis acids[1, 2].

For researchers and analytical chemists, verifying the architectural integrity of this dimer is paramount. Carbon-13 Nuclear Magnetic Resonance ( 13 C NMR) spectroscopy serves as the definitive analytical modality for this purpose. This whitepaper provides an in-depth, self-validating methodology for the 13 C NMR acquisition and spectral assignment of (E)-1,3-diphenyl-1-butene, emphasizing the physical causality behind chemical shifts and experimental parameters.

Mechanistic Pathway of Styrene Dimerization

Understanding the catalytic cycle is essential for anticipating the structural isomers present in the NMR sample. The dimerization proceeds via a transition-metal-mediated coordination-insertion mechanism. The regioselectivity is dictated by the initial 2,1-insertion of styrene into a metal-hydride bond, forming a stabilized benzylic intermediate. Subsequent 1,2-insertion of a second styrene molecule, followed by stereoselective β -hydride elimination, yields the thermodynamically favored (E)-1,3-diphenyl-1-butene [1].

Catalytic cycle of styrene dimerization to (E)-1,3-diphenyl-1-butene.

Causality in 13 C NMR Chemical Shifts

The 13 C NMR spectrum of (E)-1,3-diphenyl-1-butene is defined by its 16 carbon atoms, which resolve into distinct aliphatic, olefinic, and aromatic regions [3]. As an application scientist, one must not merely memorize these shifts, but understand the electronic and spatial causality driving them:

-

The Benzylic Methine (C3) and γ -Gauche Effect: The C3 methine carbon typically resonates between 42.0 – 46.5 ppm . This is highly diagnostic of the E-geometry. In the E-isomer, the C4 methyl group and the C1 phenyl ring are trans to each other, minimizing steric clash. If the Z-isomer were present, the spatial proximity of the C1 phenyl ring to the C3 methine would induce a strong γ -gauche shielding effect, shifting the C3 resonance upfield by ~5–8 ppm. The absence of this upfield signal confirms >95% stereoselectivity.

-

Aliphatic Methyl (C4): Resonates at 21.0 – 23.5 ppm . Its relative deshielding (compared to a standard alkane methyl) is caused by the inductive effect of the adjacent benzylic system.

-

Olefinic Carbons (C1, C2): The alkene carbons resonate between 128.0 – 135.0 ppm . They are heavily influenced by the magnetic anisotropy of the conjugated C1-phenyl ring, causing them to overlap with the aromatic signals.

-

Quaternary Ipso-Carbons: The two ipso-carbons on the phenyl rings lack attached protons, resulting in long longitudinal relaxation times ( T1 ). They appear as weak signals at 141.0 – 146.0 ppm unless specific relaxation protocols are utilized.

Quantitative Data Summary

Table 1 summarizes the expected 13 C NMR chemical shifts and their orthogonal validation via DEPT-135 (Distortionless Enhancement by Polarization Transfer).

| Carbon Position | Structural Environment | Chemical Shift ( δ , ppm) | Multiplicity (DEPT-135) |

| C4 | Aliphatic Methyl (-CH 3 ) | 21.0 – 23.5 | Positive (CH 3 ) |

| C3 | Benzylic Methine (-CH-) | 42.0 – 46.5 | Positive (CH) |

| C1, C2 | Alkene (-CH=CH-) | 128.0 – 135.0 | Positive (CH) |

| Ar-C (o, m, p) | Aromatic Methine | 125.5 – 129.5 | Positive (CH) |

| Ar-C (ipso) | Aromatic Quaternary | 141.0 – 146.0 | Null (Disappears) |

Self-Validating Experimental Protocol: Quantitative 13 C NMR

Standard 13 C NMR acquisition often yields non-quantitative peak areas due to the Nuclear Overhauser Effect (NOE) and varying T1 relaxation times. To establish a self-validating system where peak integrals directly correlate to carbon counts (crucial for verifying the exact dimer structure and detecting oligomeric impurities), the following protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Sample Preparation with Relaxation Agent

-

Dissolve 30-50 mg of the purified 1,3-diphenyl-1-butene in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Add 0.05 M of Chromium(III) acetylacetonate[Cr(acac) 3 ] to the NMR tube.

-

Causality: Cr(acac) 3 is a paramagnetic relaxation agent. It provides an alternative, highly efficient relaxation pathway for the carbon nuclei, drastically shortening the T1 of the stubborn quaternary ipso-carbons, ensuring they fully relax between pulses.

-

-

Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

Step 2: Instrument Parameter Optimization (Inverse Gated Decoupling)

-

Load the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for 1 H, corresponding to 100 MHz or 125 MHz for 13 C).

-

Select an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems).

-

Causality: This sequence turns on the proton decoupler only during the short acquisition time (to collapse C-H multiplets into sharp singlets) and turns it off during the relaxation delay. This completely suppresses the NOE, preventing the artificial inflation of signals for carbons with attached protons (CH, CH 3 ) relative to quaternary carbons.

-

-

Set the Relaxation Delay ( D1 ) to ≥5×T1 of the slowest relaxing nucleus. With Cr(acac) 3 present, a D1 of 5 to 10 seconds is sufficient.

Step 3: Acquisition and Orthogonal Validation

-

Acquire a minimum of 512 scans to achieve a Signal-to-Noise (S/N) ratio >100 for the quaternary carbons.

-

Process the Free Induction Decay (FID) using exponential apodization (Line Broadening = 1.0 Hz) and zero-filling to 64k points for optimal resolution.

-

Self-Validation: Run a subsequent DEPT-135 experiment. Overlay the spectra. The peaks at 141.0–146.0 ppm must disappear in the DEPT-135 spectrum, definitively proving they are the ipso-quaternary carbons. The integral of the ipso-carbons in the quantitative 1D spectrum must now exactly equal the integral of the C3 methine carbon (ratio 2:1).

Self-validating workflow for quantitative 13C NMR acquisition and structural assignment.

Conclusion

The unambiguous characterization of (E)-1,3-diphenyl-1-butene via 13 C NMR relies on a deep understanding of molecular geometry and magnetic resonance physics. By leveraging the γ -gauche effect to confirm stereochemistry and employing inverse gated decoupling with paramagnetic relaxation agents, researchers can transform a routine NMR spectrum into a rigorous, self-validating proof of molecular structure and catalytic efficacy.

References

-

Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base Journal of the American Chemical Society (ACS) URL:[Link]

-

Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis( β -diketonato)palladium/boron trifluoride etherate catalyst system ResearchGate URL:[Link]

-

Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, didehydro deriv. (1,3-Diphenyl-1-butene) National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

An In-depth Technical Guide to the Mass Spectrometry of 1,3-Diphenyl-1-butene

This guide provides a detailed exploration of the mass spectrometric behavior of 1,3-Diphenyl-1-butene, a compound of interest in various chemical research and development sectors. Our focus is to deliver not just procedural steps, but the underlying scientific rationale that governs its analysis, empowering researchers and drug development professionals to interpret its mass spectrum with confidence.

Introduction to 1,3-Diphenyl-1-butene and the Role of Mass Spectrometry

1,3-Diphenyl-1-butene (C₁₆H₁₆) is an unsaturated hydrocarbon with a molecular weight of 208.30 g/mol .[1][2] Its structure, featuring two phenyl groups and a butene chain, presents a unique fragmentation pattern under mass spectrometric analysis. Mass spectrometry is a powerful analytical technique that provides critical information about a molecule's structure by measuring its mass-to-charge ratio (m/z).[3] For a compound like 1,3-Diphenyl-1-butene, Electron Ionization (EI) mass spectrometry is particularly informative, offering insights into its molecular weight and structural features through characteristic fragmentation.[4]

Electron Ionization (EI) Mass Spectrometry of 1,3-Diphenyl-1-butene

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons.[4] This process typically ejects an electron from the molecule, forming a molecular ion (M⁺•) which can then undergo fragmentation.[5] The resulting mass spectrum is a fingerprint of the molecule, with the various peaks corresponding to the m/z of the molecular ion and its fragments.

The Molecular Ion Peak (M⁺•)

For 1,3-Diphenyl-1-butene, the molecular ion peak is expected at an m/z of 208, corresponding to the molecular weight of the compound (C₁₆H₁₆⁺•). The presence of a significant molecular ion peak is characteristic of compounds containing aromatic rings, as the delocalized π-electron system can help to stabilize the radical cation.

Fragmentation Mechanism and Key Fragment Ions

The fragmentation of the 1,3-Diphenyl-1-butene molecular ion is driven by the formation of stable carbocations. The presence of phenyl groups and the double bond significantly influences the fragmentation pathways.

The most prominent fragmentation pathway involves the cleavage of the C-C bond between the two phenyl-substituted carbons. This is an example of benzylic cleavage, which is favored due to the formation of a resonance-stabilized benzylic carbocation.

A key fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a highly stable, resonance-delocalized cation at m/z 193 . This fragment is often the base peak or one of the most intense peaks in the spectrum.

Another significant fragmentation is the loss of a benzyl radical (•C₇H₇) to form an ion at m/z 117 . Conversely, the formation of the stable benzyl cation at m/z 91 through cleavage of the C-C bond is also a highly probable event.

The following diagram illustrates the primary fragmentation pathways for 1,3-Diphenyl-1-butene under electron ionization.

Caption: EI Fragmentation of 1,3-Diphenyl-1-butene

Interpretation of the Mass Spectrum

The mass spectrum of 1,3-Diphenyl-1-butene is characterized by several key peaks that provide structural information:

-

m/z 208 (Molecular Ion): Confirms the molecular weight of the compound.

-

m/z 193 (Base Peak): Results from the loss of a methyl group, indicating the presence of a CH-CH₃ moiety attached to a stabilizing group.

-

m/z 117: Corresponds to the loss of a benzyl radical.

-

m/z 91: A very common peak in the mass spectra of compounds containing a benzyl group, corresponding to the stable tropylium ion.[6]

-

m/z 77: Represents the phenyl cation, formed by the loss of a hydrogen atom from a benzene ring fragment.

The relative intensities of these peaks can provide further confirmation of the structure. The high intensity of the m/z 193 peak is a strong indicator of the 1,3-diphenyl-1-butene structure.

Summary of Characteristic Ions

| m/z | Proposed Structure | Relative Intensity |

| 208 | [C₁₆H₁₆]⁺• (Molecular Ion) | Moderate |

| 193 | [C₁₅H₁₃]⁺ | High (Often Base Peak) |

| 117 | [C₉H₉]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |

Electrospray Ionization (ESI) Mass Spectrometry Considerations

Electrospray ionization (ESI) is a soft ionization technique typically used for polar and high molecular weight compounds. As a nonpolar hydrocarbon, 1,3-Diphenyl-1-butene is not readily amenable to direct analysis by ESI.[7] However, derivatization strategies could be employed to introduce a chargeable functional group, enabling its analysis by ESI if required for specific applications, such as liquid chromatography-mass spectrometry (LC-MS).[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

The most common and effective method for analyzing 1,3-Diphenyl-1-butene is by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Sample Preparation

-

Solvent Selection: Dissolve a small amount of the 1,3-Diphenyl-1-butene sample in a volatile, high-purity solvent such as hexane or dichloromethane.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and mass spectrometer.

-

Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter before injection.

GC-MS Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from entering the mass spectrometer.

-

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the parameters specified above.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 1,3-Diphenyl-1-butene.

-

Extract the mass spectrum for this peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Analyze the fragmentation pattern as described in Section 2.

-

The following diagram illustrates the general workflow for GC-MS analysis.

Caption: General GC-MS Experimental Workflow

Conclusion

The mass spectrometry of 1,3-Diphenyl-1-butene, particularly using Electron Ionization, provides a wealth of structural information. The characteristic fragmentation pattern, dominated by the formation of stable benzylic and tropylium ions, allows for its confident identification. This guide has detailed the key fragmentation pathways and provided a robust experimental protocol for its analysis by GC-MS. By understanding the principles behind the observed mass spectrum, researchers can leverage this powerful technique for the accurate characterization of this and similar molecules in their scientific endeavors.

References

- ACS Publications. (n.d.). Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry.

- Chemiz. (2025, August 6). Mass Spectrometry of Alkenes. YouTube.

- Wiley Online Library. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes.

- SpectraBase. (n.d.). (E)-1,3-Diphenylbut-1-ene - Optional[MS (GC)] - Spectrum.

- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra.

- PubChem. (n.d.). (Z)-1,3-Diphenyl-1-butene.

- Stenutz. (n.d.). (E)-1,3-diphenyl-1-butene.

- Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.

Sources

- 1. (Z)-1,3-Diphenyl-1-butene | C16H16 | CID 5354461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1,3-diphenyl-1-butene [stenutz.eu]

- 3. youtube.com [youtube.com]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sci-Hub. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes / Rapid Communications in Mass Spectrometry, 2000 [sci-hub.box]

Stereoselective Synthesis and Characterization of 1,3-Diphenyl-1-butene Geometric Isomers: A Technical Guide

Executive Summary

The controlled synthesis of complex alkenes is a cornerstone of modern organic chemistry and drug development. 1,3-Diphenyl-1-butene (IUPAC: [(E)-3-phenylbut-1-enyl]benzene) is a highly valued intermediate in the synthesis of fine chemicals, advanced polymers, and pharmaceutical building blocks[1]. Because this molecule possesses a double bond between C1 and C2, it exists as two distinct geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

As a Senior Application Scientist, I approach the synthesis of these isomers not merely as a sequence of chemical additions, but as a highly orchestrated system of thermodynamic and kinetic controls. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and the analytical frameworks required to isolate and verify the geometric isomers of 1,3-diphenyl-1-butene.

Mechanistic Causality in Stereoselective Synthesis

The most efficient route to 1,3-diphenyl-1-butene is the catalytic dimerization of styrene. However, achieving high geometric purity requires precise manipulation of the catalytic cycle. Palladium-based catalysts are the industry standard for this transformation, predominantly yielding the (E)-isomer due to strict steric governance during the reaction pathway[2],[3].

Why the (E)-Isomer Dominates

The causality behind the stereoselectivity lies in the transition states of the palladium-catalyzed cycle:

-

Migratory Insertion: A palladium-hydride (Pd-H) active species coordinates with styrene, undergoing a regioselective migratory insertion to form a σ-alkylpalladium intermediate.

-

Steric Minimization: A second styrene molecule inserts into the Pd-C bond. At this stage, the two bulky phenyl rings induce significant steric strain.

-

β-Hydride Elimination: To complete the catalytic cycle, the complex must undergo β-hydride elimination. The molecule naturally adopts an anti-periplanar conformation to minimize the steric repulsion between the phenyl groups. This specific geometric alignment forces the resulting double bond into the trans (E) configuration[2].

Catalytic cycle of stereoselective styrene dimerization to (E)-1,3-diphenyl-1-butene.

Quantitative Data: Catalyst Systems & Selectivity

To design a robust process, researchers must select a catalyst system that balances turnover number (TON) with geometric selectivity. The table below synthesizes field-proven data comparing different catalytic environments.

| Catalyst System | Solvent / Media | Temp (°C) | Yield (%) | (E)-Isomer Selectivity (%) | Ref |

| Pd(acac)₂ / BF₃·OEt₂ | Phosphine-free (Neat) | 70 | >90 | 95 | [3] |

| Pd(CH₃)Cl(cod) / P-N Ligand | 2,2,2-Trifluoroethanol | 30 | 49 | >99 | [2] |

| Molecular Iodine / PhI(OAc)₂ | Solvent-free / Neat | RT | 85 | >90 | [4] |

Note: While Pd-based systems are traditional, novel iodine-mediated multicomponent reactions offer a greener, metal-free alternative for synthesizing specific (E)-derivatives[4].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology for the synthesis of (E)-1,3-diphenyl-1-butene utilizes a Pd(β-diketonate)₂ / BF₃·OEt₂ system[3]. Every step is designed with a specific mechanistic rationale to ensure a self-validating workflow.

Step-by-Step Methodology

-

Catalyst Activation (Inert Atmosphere):

-

Action: In a Schlenk flask under dry nitrogen, dissolve 0.05 mmol of Pd(acac)₂ in 5 mL of anhydrous chlorobenzene. Add 0.35 mmol of BF₃·OEt₂.

-

Causality: The Lewis acid (BF₃·OEt₂) accelerates the generation of the highly electrophilic Pd center and facilitates the formation of the active Pd-H species required for initiation[3].

-

-

Substrate Addition:

-

Action: Introduce 50 mmol of freshly distilled styrene dropwise over 10 minutes.

-

Causality: Controlled addition prevents thermal runaway and suppresses unwanted higher-order oligomerization (e.g., trimer/tetramer formation).

-

-

Thermal Incubation:

-

Action: Heat the reaction mixture to 70 °C and stir continuously for 7 hours.

-

Causality: 70 °C provides sufficient thermal energy to overcome the activation barrier of the sterically hindered second insertion step without inducing thermal isomerization of the (E)-product to the (Z)-product.

-

-

Reaction Quenching & Extraction:

-

Action: Cool the flask to 0 °C and quench with 10 mL of saturated NaHCO₃. Extract the biphasic mixture with hexane (3 x 15 mL).

-

Causality: Rapid basic quenching neutralizes the Lewis acid, halting the catalytic cycle instantly and preventing double-bond migration.

-

-

Purification:

-

Action: Pass the organic layer through a short silica gel plug, followed by flash column chromatography (eluent: 100% hexane).

-

Causality: The non-polar nature of the hydrocarbon product allows it to elute rapidly, separating it from the polar catalyst residues.

-

Self-validating experimental workflow for synthesizing and isolating geometric isomers.

Analytical Differentiation of E/Z Isomers

To establish trustworthiness in your synthesis, the geometric purity must be analytically verified. The gold standard for differentiating the (E) and (Z) isomers of 1,3-diphenyl-1-butene is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy[1].

-

The (E)-Isomer Signature: The vinylic protons (H1 and H2) of the trans isomer exhibit a large, characteristic coupling constant (³J ≈ 15.5 – 16.5 Hz ). This is due to the dihedral angle of ~180° between the interacting protons, which maximizes orbital overlap according to the Karplus equation.

-

The (Z)-Isomer Signature: If any cis isomer is formed, its vinylic protons will display a significantly smaller coupling constant (³J ≈ 10.0 – 12.0 Hz ), corresponding to a dihedral angle of ~0°.

By integrating the vinylic proton signals corresponding to these two distinct coupling constants, researchers can accurately quantify the (E):(Z) diastereomeric ratio directly from the crude mixture, validating the stereoselectivity of the chosen catalyst system.

Sources

- 1. Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, didehydro deriv. | C16H16 | CID 5370545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cis/Trans Isomerization of 1,3-Diphenyl-1-butene

This guide provides a comprehensive technical overview of the cis/trans isomerization of 1,3-diphenyl-1-butene, a fundamental process in organic chemistry with significant implications for stereoselective synthesis and material science. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, experimental methodologies, and analytical techniques pertinent to the study of this isomerization.

Introduction: The Significance of Stereoisomerism in Diphenylbutenes

Geometric isomerism, specifically cis/trans (or E/Z) isomerism, plays a crucial role in determining the physicochemical properties and biological activity of molecules. In the case of 1,3-diphenyl-1-butene, the spatial arrangement of the phenyl groups and the alkyl chain around the carbon-carbon double bond dictates its conformational freedom, reactivity, and potential applications. Understanding and controlling the interconversion between the cis (Z) and trans (E) isomers is paramount for synthetic chemists aiming to produce stereochemically pure compounds.

The restricted rotation around the double bond is the origin of this isomerism[1]. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance between the bulky phenyl groups. However, the cis isomer can be a valuable synthetic intermediate or possess unique properties of its own. The ability to induce and control the isomerization process is therefore a key aspect of its chemistry.

Mechanistic Pathways of Isomerization

The interconversion between cis- and trans-1,3-diphenyl-1-butene can be achieved through several mechanistic pathways, primarily categorized as thermal, photochemical, and catalytic.

Thermal Isomerization

In the absence of a catalyst, thermal isomerization proceeds through a high-energy transition state where the π-bond of the alkene is broken, allowing for rotation around the sigma bond. This process typically requires significant energy input in the form of heat. The rate of thermal isomerization is dependent on the activation energy, which is influenced by the stability of the radical intermediates or the biradical transition state[2].

Photochemical Isomerization

Photochemical isomerization involves the excitation of the molecule to an electronically excited state upon absorption of light. In the excited state, the barrier to rotation around the carbon-carbon double bond is significantly lower. The molecule can then relax back to the ground state as either the cis or trans isomer. The quantum yields of photoisomerization are dependent on the solvent and the presence of photosensitizers[3][4][5]. For related diphenyl-dienes, both one-bond and two-bond photoisomerization pathways have been observed[4][5].

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Photochemical Isomerization Pathway.

Catalytic Isomerization

Catalytic methods provide more controlled and efficient pathways for isomerization under milder conditions.

Acid-catalyzed isomerization proceeds through the formation of a carbocation intermediate. Protonation of the double bond by a Brønsted or Lewis acid leads to a species where rotation around the former double bond is facile. Deprotonation can then yield either the cis or trans isomer, with the equilibrium favoring the more stable trans product[6][7][8]. The rate of isomerization is dependent on the acid strength and the concentration of the acid catalyst.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Acid-Catalyzed Isomerization Mechanism.

Iodine is a well-established catalyst for the equilibration of alkene isomers[9]. The mechanism involves the reversible addition of an iodine radical to the double bond, forming a radical intermediate. Rotation around the carbon-carbon single bond is rapid in this intermediate, and subsequent elimination of the iodine radical can produce either isomer. This method is often used to convert a mixture of isomers to the more stable trans form[9][10].

Transition metal complexes, particularly those of palladium and ruthenium, are effective catalysts for alkene isomerization. For instance, palladium-Lewis acid systems are used in the dimerization of styrene to form 1,3-diphenyl-1-butene, often with high selectivity for the trans isomer[11][12]. Ruthenium-based catalysts have also been shown to be highly efficient and selective for alkene isomerization[13]. The mechanism typically involves the formation of a metal-hydride species which adds to the alkene, followed by rotation and β-hydride elimination to yield the isomerized alkene.

Synthesis of Cis and Trans Isomers

The ability to selectively synthesize each isomer is crucial for studying their individual properties and isomerization kinetics.

-

cis-1,3-Diphenyl-1-butene: The synthesis of the cis isomer can be challenging due to its lower thermodynamic stability. Specific synthetic routes, potentially involving stereoselective reductions or specialized Wittig-type reactions, are required to obtain this isomer in high purity[14].

-

trans-1,3-Diphenyl-1-butene: The trans isomer is more readily synthesized. The dimerization of styrene catalyzed by palladium-Lewis acid systems often yields the trans isomer as the major product[11][12]. Wittig reactions can also be tailored to favor the formation of the trans product[15][16][17].

Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of the cis and trans isomers are essential for monitoring the progress of an isomerization reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between cis and trans isomers[18][19].

-

¹H NMR: The vinyl protons of the cis and trans isomers will have different chemical shifts and coupling constants (J-values). For vicinal protons on a double bond, the coupling constant for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz)[18]. The chemical shifts of the protons are also influenced by the anisotropic effects of the nearby phenyl groups, leading to distinct spectral patterns for each isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic position, will also differ between the cis and trans isomers.

| Isomer | Characteristic ¹H NMR Signal | Typical Coupling Constant (J) |

| cis | Vinyl protons | 6-12 Hz[18] |

| trans | Vinyl protons | 12-18 Hz[18] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for the separation and quantification of geometric isomers[20][21][22].

-

Reversed-Phase HPLC: Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, the more planar trans isomer often exhibits a longer retention time due to stronger hydrophobic interactions with the stationary phase compared to the less planar cis isomer.

-

Normal-Phase HPLC: With a polar stationary phase and a non-polar mobile phase, different selectivities can be achieved, which may be advantageous for challenging separations.

A typical HPLC method would involve an isocratic elution with a mobile phase such as acetonitrile/water on a C18 column, with UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm)[20][22].

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: HPLC Analysis Workflow.

Experimental Protocols

The following are generalized protocols for inducing and monitoring the isomerization of 1,3-diphenyl-1-butene.

Protocol for Acid-Catalyzed Isomerization

-

Preparation: Dissolve a known quantity of cis-1,3-diphenyl-1-butene in an inert solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂).

-

Reaction: Heat the mixture to a specific temperature (e.g., 80 °C) and monitor the reaction progress over time.

-

Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Quench the reaction in the aliquot by neutralizing the acid with a weak base (e.g., a saturated solution of sodium bicarbonate).

-

Analysis: Extract the organic components, dry the solvent, and analyze the isomeric ratio using HPLC or ¹H NMR.

Protocol for Iodine-Catalyzed Isomerization

-

Preparation: Dissolve cis-1,3-diphenyl-1-butene in a suitable solvent (e.g., hexane or cyclohexane) in a flask.

-

Initiation: Add a small crystal of iodine (I₂).

-

Reaction: Stir the solution at room temperature. The reaction can be accelerated by gentle heating or exposure to light.

-

Monitoring: Follow the disappearance of the cis isomer and the appearance of the trans isomer by taking aliquots for analysis at different time points.

-

Analysis: Analyze the isomeric composition of the aliquots directly by HPLC or after removal of iodine (e.g., by washing with a sodium thiosulfate solution) for NMR analysis.

Thermodynamic and Kinetic Considerations

The isomerization of 1,3-diphenyl-1-butene is governed by both thermodynamic and kinetic factors.

-

Thermodynamics: The equilibrium position of the isomerization is determined by the relative Gibbs free energies of the cis and trans isomers. The trans isomer is generally the thermodynamically more stable product due to lower steric strain.

-

Kinetics: The rate at which equilibrium is reached is determined by the activation energy of the isomerization process. Catalysts function by providing a lower activation energy pathway, thereby increasing the rate of both the forward and reverse reactions. Kinetic studies, often involving monitoring the concentration of isomers over time at different temperatures, can be used to determine the rate constants and activation parameters of the isomerization[23][24][25].

Conclusion

The cis/trans isomerization of 1,3-diphenyl-1-butene is a multifaceted process that can be induced by thermal, photochemical, or catalytic means. A thorough understanding of the underlying mechanisms is crucial for controlling the stereochemical outcome of reactions involving this compound. The application of modern analytical techniques, particularly NMR and HPLC, allows for the precise characterization and quantification of the isomers, enabling detailed kinetic and thermodynamic studies. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working in the fields of organic synthesis, catalysis, and drug development.

References

-

Goerner, G. L., & Hines, W. G. (1949). A Synthesis of cis-1,3-Diphenyl-1-butene. Journal of the American Chemical Society, 71(9), 3241-3241. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

-

Saltiel, J., Redwood, C., & Kumar, V. K. R. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution. No Bicycle-Pedal†. Photochemical & Photobiological Sciences, 18(5), 1162-1166. [Link]

-

Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. (2006). Journal of Molecular Catalysis A: Chemical, 255(1-2), 16-18. [Link]

-

Thermal and photochemical isomerization of exocyclic 1,3-dienes: 1,1-Diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane s-cis(E,E). (1995). Organometallics, 14(7), 3139-3146. [Link]

-

Yoo, E. (2012). Synthesis of Trans,Trans-I,4-Diphenyl-l,3-Butadiene Via Wittig Reaction with Phosphonium Ylide. Semantic Scholar. [Link]

-

CHEM 342L - 1,4-Diphenyl-1,3-Butadiene. (2021, February 6). YouTube. [Link]

-

Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Rieke, R. D., & Bales, S. E. (2008). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Organic Syntheses, 85, 103-111. [Link]

-

Yoshida, H., Ohtani, M., & Hattori, T. (2013). Photocatalytic Isomerization of 1-Butene over Palladium-Loaded Titanium(IV) Oxide Particles: Lewis Acid-like Features of the Photocatalyst. ACS Catalysis, 3(6), 1229-1236. [Link]

-

Chemistry Steps. (2025, August 10). Cis and Trans Isomers. [Link]

-

Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. (2003). Journal of Molecular Catalysis A: Chemical, 206(1-2), 157-164. [Link]

-

Photoreactions of cisoid 1,4-diphenyl-1,3-butadienes. Direct irradiation in solution and in low temperature organic glass. (2001). Journal of the Chemical Society, Perkin Transactions 2, (10), 1956-1961. [Link]

-

PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. [Link]

-

Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. (2025, December 31). Molecules, 31(1), 123. [Link]

-

On the temperature‐dependent isomerization of all‐trans‐1,6‐diphenyl‐1,3‐hexatriene in solution. (2022, August 2). Journal of Physical Organic Chemistry, 35(10), e4383. [Link]

-

Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. (2024, March 12). Frontiers in Chemistry, 12, 1356065. [Link]

-

Saltiel, J., Redwood, C. E., & Kumar, V. K. R. (2019). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences, 18(5), 1162-1166. [Link]

-

McDonald, R. N., & Campbell, T. W. (1960). 1,4-diphenyl-1,3-butadiene. Organic Syntheses, 40, 36. [Link]

-

Gilbert, T. M., & Kirsch, J. L. (2011). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. The Journal of Physical Chemistry A, 115(45), 12418-12427. [Link]

-

Saltiel, J., & Sun, Y. P. (1990). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. The Journal of Physical Chemistry, 94(25), 10011-10018. [Link]

-

TSI Journals. (n.d.). Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC. [Link]

-

Kinetic studies on the thermal cis-trans isomerization of 1, 3-diphenyltriazene in aqueous solution. Effects Of acids and bases. (2000, September 8). The Journal of Organic Chemistry, 65(18), 5739-44. [Link]

-

Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. (2020, September 22). Catalysts, 10(9), 1089. [Link]

-

Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling. (2018). Catalysis Science & Technology, 8(1), 162-175. [Link]

-

Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor. (2020, October 6). RSC Advances, 10(60), 36567-36577. [Link]

-

Cis-Trans Isomerization of Olefins. (2019). ResearchGate. [Link]

-

Substituent effects on the thermal cis-to-trans isomerization of 1,3-diphenyltriazenes in aqueous solution. (2002, April 5). The Journal of Organic Chemistry, 67(7), 2418-24. [Link]

-

San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. [Link]

-

Iodine catalyzed synthesis of (E)‐1,3‐diphenyl‐1‐butene derivatives. (2025, October). Synlett. [Link]

-

Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling. (2018). Catalysis Science & Technology, 8(1), 162-175. [Link]

Sources

- 1. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. uregina.ca [uregina.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.sdsu.edu [research.sdsu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. unwisdom.org [unwisdom.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. m.youtube.com [m.youtube.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tsijournals.com [tsijournals.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Kinetic studies on the thermal cis-trans isomerization of 1, 3-diphenyltriazene in aqueous solution. Effects Of acids and bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Substituent effects on the thermal cis-to-trans isomerization of 1,3-diphenyltriazenes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physical and Chemical Dynamics of 1,3-Diphenyl-1-butene: A Comprehensive Guide for Synthesis, Characterization, and Application

Executive Summary

1,3-Diphenyl-1-butene (C₁₆H₁₆) is a highly valuable unsaturated hydrocarbon intermediate that bridges the gap between fundamental organometallic catalysis, advanced materials science, and pharmaceutical development. Primarily generated via the regio- and stereoselective dimerization of styrene, this compound exhibits unique thermodynamic and structural properties that make it an ideal precursor for complex molecular architectures. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis, and self-validating experimental workflows.

Structural Significance and Physicochemical Profile

The specific placement of the phenyl groups and the degree of unsaturation within the butene chain significantly influence the molecule's physical properties and reactivity 1. While it can exist in both (E) and (Z) isomeric forms, the (E)-isomer is the thermodynamically favored and industrially targeted product.

To establish a rigorous baseline for experimental design, the core quantitative properties of 1,3-diphenyl-1-butene are summarized below: